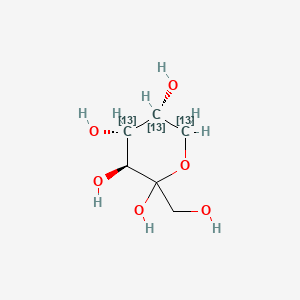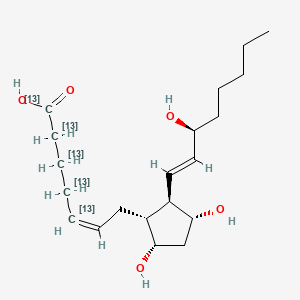
Sinomenine N-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sinomenine N-oxide is a derivative of sinomenine, an isoquinoline alkaloid extracted from the roots and stems of the plant Sinomenium acutum. This compound has garnered significant attention due to its diverse pharmacological properties, including anti-inflammatory, analgesic, and immunosuppressive effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sinomenine N-oxide can be synthesized through the oxidation of sinomenine. The typical reaction involves the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions to introduce the N-oxide functional group .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale oxidation reactions using efficient and scalable oxidizing agents. The process is optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Sinomenine N-oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can revert this compound back to sinomenine.
Substitution: Nucleophilic substitution reactions can introduce different functional groups to the molecule.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed:
Oxidation: Higher oxidized derivatives.
Reduction: Sinomenine.
Substitution: Functionalized derivatives with different pharmacological properties.
Scientific Research Applications
Mechanism of Action
Sinomenine N-oxide exerts its effects through multiple molecular targets and pathways:
Anti-inflammatory: Inhibits the NF-κB and MAPK signaling pathways, reducing the production of pro-inflammatory cytokines.
Analgesic: Modulates pain signaling pathways, providing relief from pain.
Immunosuppressive: Suppresses immune responses by inhibiting the activation of immune cells and the production of inflammatory mediators.
Comparison with Similar Compounds
Sinomenine: The parent compound, known for its anti-inflammatory and analgesic properties.
Morphinan Derivatives: Related to opioids such as levorphanol and dextromethorphan, which have similar analgesic effects.
Uniqueness: Sinomenine N-oxide stands out due to its unique N-oxide functional group, which imparts distinct pharmacological properties compared to its parent compound and other similar derivatives. This functional group enhances its anti-inflammatory and immunosuppressive effects, making it a valuable compound for therapeutic applications .
Properties
Molecular Formula |
C19H23NO5 |
|---|---|
Molecular Weight |
345.4 g/mol |
IUPAC Name |
(1R,9S,10S)-3-hydroxy-4,12-dimethoxy-17-methyl-17-oxido-17-azoniatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,11-tetraen-13-one |
InChI |
InChI=1S/C19H23NO5/c1-20(23)7-6-19-10-14(21)16(25-3)9-12(19)13(20)8-11-4-5-15(24-2)18(22)17(11)19/h4-5,9,12-13,22H,6-8,10H2,1-3H3/t12-,13+,19-,20?/m1/s1 |
InChI Key |
IQCNMIIBBLJCAC-SLAUIZBQSA-N |
Isomeric SMILES |
C[N+]1(CC[C@@]23CC(=O)C(=C[C@@H]2[C@@H]1CC4=C3C(=C(C=C4)OC)O)OC)[O-] |
Canonical SMILES |
C[N+]1(CCC23CC(=O)C(=CC2C1CC4=C3C(=C(C=C4)OC)O)OC)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


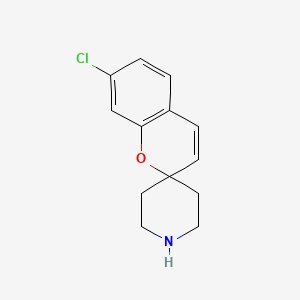
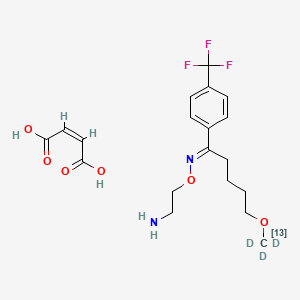
![N-(2-amino-5-thiophen-2-ylphenyl)-4-[1-(benzenesulfonylmethyl)triazol-4-yl]benzamide](/img/structure/B12384651.png)
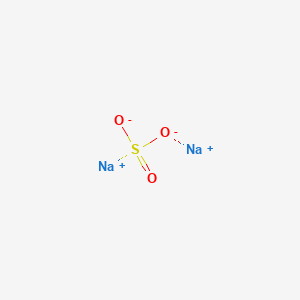
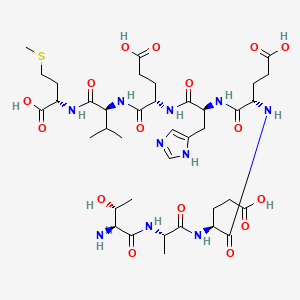
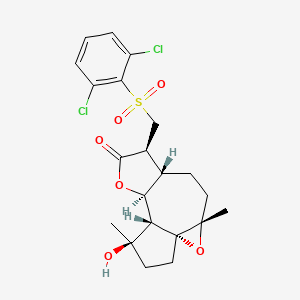
![3-cyclobutyl-N-(dimethylsulfamoyl)-1-(4-fluorophenyl)-4-[4-(4-methoxypiperidin-1-yl)piperidin-1-yl]pyrazolo[3,4-b]pyridine-6-carboxamide](/img/structure/B12384668.png)
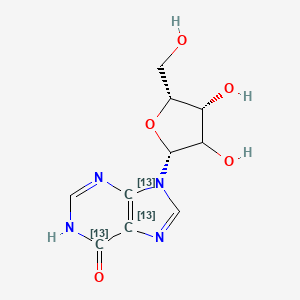
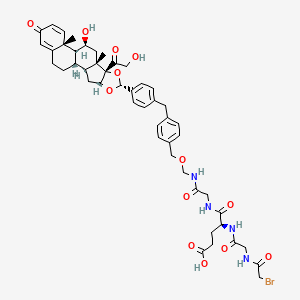

![N-[4-[4-amino-2-(2-methoxyethyl)imidazo[4,5-c]quinolin-1-yl]butyl]-N-(oxan-4-yl)acetamide](/img/structure/B12384706.png)
